Lipophilicity Advantage: XLogP3 Comparison with Unsubstituted 5-Benzyl-1H-tetrazole
The target compound exhibits a computed XLogP3 value of 1.6, compared to 1.4 for the unsubstituted 5-benzyl-1H-tetrazole (CAS 18489-25-3), representing a ΔXLogP3 of +0.2 units attributable to the two fluorine atoms [1] . This modest but measurable increase in lipophilicity can enhance membrane permeability while staying within desirable drug-like space (XLogP 1–4). The 2,4-difluoro substitution also introduces two strong electronegative H-bond acceptors (C–F bonds) not present in the parent benzyl analog, adding 2 additional heavy atoms and shifting the molecular weight from 160.18 to 196.16 g/mol [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; MW = 196.16; HBA = 5; TPSA = 54.5 Ų |
| Comparator Or Baseline | 5-Benzyl-1H-tetrazole (CAS 18489-25-3): XLogP = 1.4; MW = 160.18; HBA = 3 |
| Quantified Difference | ΔXLogP3 = +0.2; ΔMW = +35.98 g/mol; ΔHBA = +2 |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); both compounds evaluated under identical computational conditions |
Why This Matters
This quantifiable lipophilicity difference allows medicinal chemists to fine-tune logD for SAR series where the unsubstituted benzyl analog is too polar, without resorting to larger, less drug-like hydrophobic substituents.
- [1] PubChem. (2024). Compound Summary for CID 62197662: 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole. Computed Properties: XLogP3 = 1.6. National Center for Biotechnology Information. View Source
